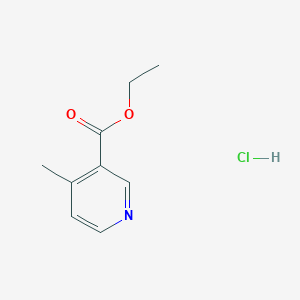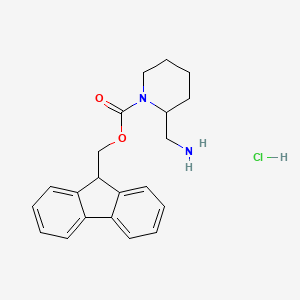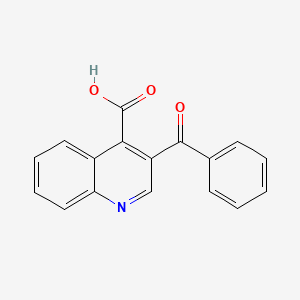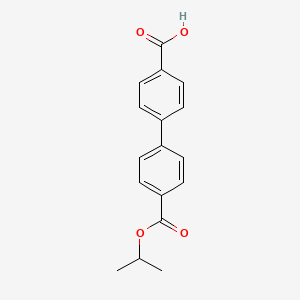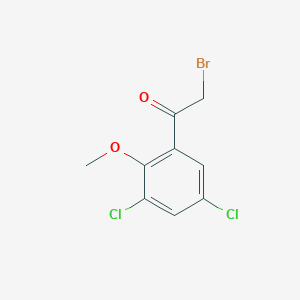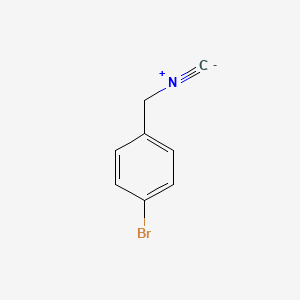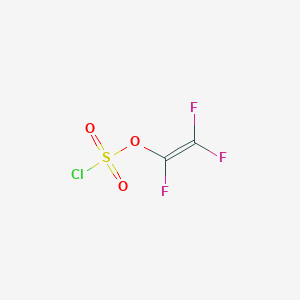
1-Chlorosulfonyloxy-1,2,2-trifluoroethene
Descripción general
Descripción
1-Chlorosulfonyloxy-1,2,2-trifluoroethene, also known as CTFE, is a chemical compound with a wide range of applications in the scientific research field. It is a colorless, volatile liquid with a molecular weight of 190.52 g/mol and a boiling point of 84.1 °C. CTFE has been used in a variety of scientific research applications, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Glycosides
The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride has been utilized for the low-temperature conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This method showcases the application of trifluoromethyl-related chemistry in the efficient synthesis of complex glycoside structures, offering good yield and selectivity under mild conditions (Crich & Smith, 2001).
Preparation of Fluorescent Corroles
Fluorescent chlorosulfonylated corroles have been prepared and investigated for their potential in noninvasive optical imaging. These compounds, through their interaction with metal oxide surfaces, form conjugates that exhibit promising applications as contrast agents, leveraging the unique properties of chlorosulfonyl and trifluoromethyl groups for advanced imaging technologies (Blumenfeld et al., 2013).
Catalysis in Organic Synthesis
Scandium trifluoromethanesulfonate has been highlighted as an extremely active Lewis acid catalyst in the acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating the critical role of trifluoromethanesulfonate in enhancing the efficiency of organic synthesis reactions. This catalyst facilitates acylation across a wide range of alcohols, including those that are sterically hindered, underlining the broad applicability of trifluoromethanesulfonate derivatives in synthetic chemistry (Ishihara et al., 1996).
Electrosynthesis of Fluoroethenes
Research has also been conducted on the electrosynthesis of trifluoroethene and difluoroethene from 1,1,2-trichloro-1,2,2-trifluoroethane, exploring the potential of electrochemical methods to produce valuable fluorinated compounds. This study reveals new pathways for the generation of fluoroethenes, indicating the versatility of electrochemical approaches in the manipulation and synthesis of fluorinated organic compounds (Cabot et al., 1997).
Propiedades
IUPAC Name |
1-chlorosulfonyloxy-1,2,2-trifluoroethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF3O3S/c3-10(7,8)9-2(6)1(4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCODVGWFRZCRDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OS(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380750 | |
| Record name | Trifluoroethenyl sulfurochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chlorosulfonyloxy-1,2,2-trifluoroethene | |
CAS RN |
923-15-9 | |
| Record name | Trifluoroethenyl sulfurochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



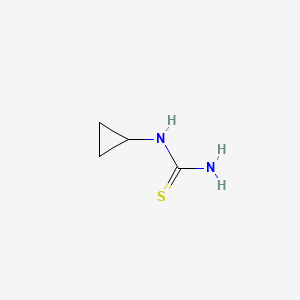
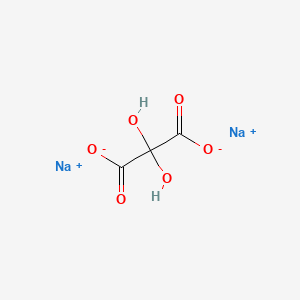
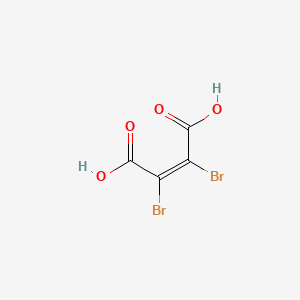
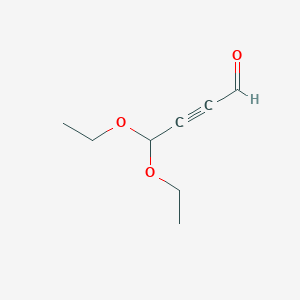

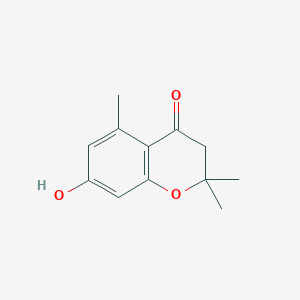
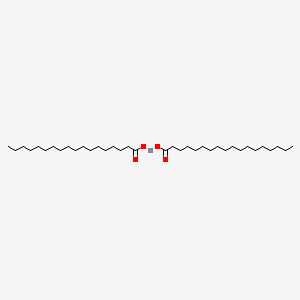
![2,6-Di(oxiran-2-ylmethyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1596703.png)
